BCR-ABL fusion protein (b3a2) (926-934)
Beschreibung
Historical and Contemporary Significance of BCR-ABL Fusion Protein Research in Oncogenesis
The discovery and subsequent investigation of the BCR-ABL fusion protein represent a landmark achievement in the field of oncology, fundamentally shaping the modern understanding of cancer genetics and targeted therapy. The historical journey began in 1960 when Peter Nowell and David Hungerford identified an abnormally small chromosome, later named the Philadelphia chromosome, in patients with Chronic Myeloid Leukemia (CML). oncotarget.com This was the first consistent chromosomal abnormality linked to a specific human cancer, providing concrete evidence for the genetic basis of malignancy. oncotarget.comsemanticscholar.org
Further research revealed that the Philadelphia chromosome is the result of a reciprocal translocation between the long arms of chromosome 9 and chromosome 22, denoted as t(9;22)(q34;q11). semanticscholar.orgnih.gov The molecular consequence of this translocation is the creation of a novel fusion gene, BCR-ABL, on chromosome 22. nih.govnih.gov This gene encodes a chimeric BCR-ABL protein with constitutively active tyrosine kinase activity. oncotarget.comnih.govnih.gov Unlike its normal counterpart, the ABL proto-oncogene, whose kinase activity is tightly controlled, the BCR-ABL oncoprotein is perpetually "switched on," driving uncontrolled cell proliferation and resistance to programmed cell death (apoptosis), the hallmarks of CML. nih.govyoutube.comnih.gov
The elucidation of BCR-ABL's central role in CML pathogenesis ushered in a new era of cancer treatment. oncotarget.com It became the quintessential target for rational drug design, culminating in the development of the first tyrosine kinase inhibitor (TKI), imatinib (B729). nih.gov The success of imatinib in treating CML validated the concept of targeted therapy, where drugs are designed to specifically inhibit the molecular driver of a cancer. nih.govnih.govimmunostep.com This discovery has become a paradigm in oncology, spurring the development of targeted therapies for numerous other cancers. nih.govimmunostep.com
Contemporary research continues to build on this foundation. The BCR-ABL protein remains a critical focus for studying the mechanisms of drug resistance, as mutations can arise in the kinase domain that reduce the efficacy of TKIs. nih.govnih.gov Furthermore, BCR-ABL serves as a crucial biomarker for disease diagnosis, monitoring treatment response, and detecting minimal residual disease. nih.govimmunostep.com Its study has also illuminated the broader principles of oncogenic signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, and the concept of "oncogene addiction," where cancer cells become dependent on a single activated oncogene for their survival. nih.govyoutube.com
Overview of BCR-ABL Fusion Protein Isoforms: Genesis and Transcriptional Origin, with Specific Emphasis on the b3a2 Isoform
The formation of the BCR-ABL1 fusion gene is a direct result of the t(9;22)(q34;q11) chromosomal translocation. nih.gov This event joins the 5' end of the Breakpoint Cluster Region (BCR) gene on chromosome 22 with the 3' end of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9. youtube.comimmunostep.com The precise location of the breakpoints within these two genes is not constant, leading to the transcription and translation of several different BCR-ABL protein isoforms, each with a distinct molecular weight and, in some cases, associated with different leukemia phenotypes. semanticscholar.orgyoutube.com
The breakpoints in the ABL1 gene typically occur in a large region upstream of exon a2. nih.gov However, the breakpoints within the BCR gene are more varied and define the major isoforms of the fusion protein.
| Breakpoint Region in BCR Gene | Resulting Transcript(s) | Encoded Protein | Associated Malignancy (Primarily) |
| Major (M-bcr) | e13a2 (b2a2), e14a2 (b3a2) | p210BCR-ABL | Chronic Myeloid Leukemia (CML) nih.govyoutube.com |
| Minor (m-bcr) | e1a2 | p190BCR-ABL | Acute Lymphoblastic Leukemia (ALL) nih.govyoutube.com |
| Micro (μ-bcr) | e19a2 | p230BCR-ABL | Chronic Neutrophilic Leukemia nih.govnih.gov |
The most common isoform in CML is the p210BCR-ABL protein. youtube.com It arises from a breakpoint within the Major Breakpoint Cluster Region (M-bcr) of the BCR gene, which spans exons e12 to e16. nih.govnih.gov Depending on the exact breakpoint location within M-bcr, alternative splicing can produce two main messenger RNA (mRNA) transcripts: e13a2 (also known as b2a2) and e14a2 (b3a2). nih.gov
The e14a2 (b3a2) transcript, the focus of this article, results from a breakpoint in the BCR gene that occurs after exon 14 (historically called b3). This fuses BCR exon 14 directly to ABL1 exon 2 (a2). nih.gov The resulting p210BCR-ABL (b3a2) protein has a molecular weight of 210 kDa and is composed of 2031 amino acids. nih.gov It differs from the b2a2 isoform by the inclusion of an additional 25 amino acids encoded by BCR exon 14 (b3). nih.govnih.gov This difference in amino acid sequence leads to variations in the secondary structure, including changes in several alpha-helices and beta-strands, which may affect the protein's signaling and transforming capabilities. nih.gov
Eigenschaften
Sequenz |
SSKALQRPV |
|---|---|
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
BCR-ABL fusion protein (b3a2) (926-934) |
Herkunft des Produkts |
United States |
Molecular and Genetic Aspects of Bcr Abl B3a2 Fusion Protein
Genomic Rearrangements Leading to BCR-ABL (b3a2) Transcript Formation: The Philadelphia Chromosome and t(9;22) Translocation
The foundational genetic event leading to the formation of the BCR-ABL fusion gene is a reciprocal translocation between the long arms of chromosome 9 and chromosome 22. numberanalytics.comnih.gov This specific genetic abnormality is designated as t(9;22)(q34;q11). numberanalytics.comnih.gov In this process, a segment of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from its location on chromosome 9 (region q34) breaks off and fuses with the breakpoint cluster region (BCR) gene on chromosome 22 (region q11). cancer.govyoutube.comwikipedia.org
This exchange of genetic material results in a modified, shortened chromosome 22, which is famously known as the Philadelphia chromosome (Ph). numberanalytics.comcancer.govmedlineplus.gov The Philadelphia chromosome, therefore, harbors the newly formed BCR-ABL1 fusion gene. cancer.gov This chromosomal rearrangement is a hallmark of chronic myeloid leukemia (CML), being present in over 90-95% of patients. nih.govnih.gov It is also found in some cases of acute lymphoblastic leukemia (ALL) and, more rarely, acute myeloid leukemia (AML). numberanalytics.commedlineplus.govspandidos-publications.com The formation of the Philadelphia chromosome is considered a critical initiating event in the malignant transformation of hematopoietic cells. numberanalytics.com The resulting fusion gene is transcribed and translated into a chimeric protein with deregulated, constantly active tyrosine kinase activity, which drives uncontrolled cell proliferation and inhibits programmed cell death (apoptosis). numberanalytics.comnih.govnih.gov
Breakpoint Cluster Regions and the Specificity of b3a2 (e14a2) Junction
The breakpoints within the BCR gene are not random; they typically occur within specific areas known as breakpoint cluster regions. nih.gov For the most common form of CML, the breaks are concentrated in a 5.8 kb region of the BCR gene known as the major breakpoint cluster region (M-bcr). nih.govnih.gov This region encompasses exons 12 through 16 (also referred to as b1 to b5). nih.govnih.gov
The specific b3a2 transcript, also known as e14a2, is generated when the breakpoint in the BCR gene occurs within the intron between exon 14 (b3) and exon 15 (b4). nih.govnih.gov This broken segment of the BCR gene then fuses with the ABL1 gene, where the break almost always occurs in the intron between exons 1a and a2. ashpublications.org The resulting fusion gene joins exon 14 of BCR (e14 or b3) to exon 2 of ABL1 (a2). nih.govtandfonline.comresearchgate.net The nomenclature reflects this structure: "b3" from BCR exon 14 and "a2" from ABL1 exon 2. tandfonline.com Both the b3a2 and the closely related b2a2 transcripts are the most common variants found in over 95% of CML cases. nih.govresearchgate.net
| Feature | Description |
| Fusion Transcript | b3a2 (also known as e14a2) |
| BCR Gene Breakpoint | Within the Major Breakpoint Cluster Region (M-bcr), specifically after exon 14 (e14 or b3). nih.govnih.gov |
| ABL1 Gene Breakpoint | Typically within the intron preceding exon 2 (a2). ashpublications.org |
| Resulting Junction | BCR exon 14 is fused to ABL1 exon 2. nih.govtandfonline.com |
| Associated Protein | p210 BCR-ABL. nih.govnih.gov |
Transcriptional and Translational Mechanisms of BCR-ABL (b3a2) Protein Expression (p210)
Following the t(9;22) translocation and the creation of the BCR-ABL b3a2 fusion gene on the Philadelphia chromosome, the cellular machinery initiates its expression. The fusion gene is transcribed into a chimeric messenger RNA (mRNA) of approximately 8.5 kb. nih.gov This b3a2 mRNA molecule contains the coding sequences from the 5' end of the BCR gene joined to the 3' end of the ABL1 gene. nih.gov
This mRNA is then translated by ribosomes into the BCR-ABL fusion protein. youtube.com The b3a2 transcript specifically directs the synthesis of a 210-kDa protein, designated p210 BCR-ABL. nih.govtandfonline.comnih.gov The p210 protein resulting from the b3a2 transcript differs from the p210 protein of the b2a2 transcript by the presence of an additional 25 amino acids, which are encoded by the BCR b3 (exon 14) sequence. nih.govnih.gov A crucial consequence of this fusion is that the resulting p210 protein possesses constitutively active tyrosine kinase activity. nih.govnih.gov Normally, the ABL1 protein's kinase function is tightly regulated; however, the fusion with BCR sequences, particularly the N-terminal coiled-coil domain, leads to oligomerization and a conformational change that locks the kinase domain in a permanently "on" state, leading to aberrant cell signaling. nih.govyoutube.com
Co-expression and Alternative Splicing of BCR-ABL (b3a2) with Other Fusion Transcripts (e.g., b2a2)
In a subset of CML patients, both the b3a2 and b2a2 transcripts are detected simultaneously. tandfonline.comnih.gov This phenomenon is referred to as co-expression. Research indicates that this is typically not due to the presence of two distinct leukemic cell clones, but rather results from alternative splicing of the pre-mRNA from a single BCR-ABL fusion gene. nih.govwcrj.netmdpi.com
Alternative splicing allows for the production of multiple, distinct mRNA molecules from a single gene. In the context of BCR-ABL, if the genomic breakpoint is in intron 14 (downstream of exon 14), the pre-mRNA transcript can be spliced in two different ways. One splicing pattern can include exon 14 (b3) to produce the b3a2 mRNA, while an alternative splicing pattern can skip exon 14, joining exon 13 (b2) directly to ABL1 exon 2 (a2), thus producing the b2a2 mRNA from the same gene. nih.gov The presence of certain polymorphisms within the BCR gene, particularly in intron 13, has been shown to influence this process by reducing the efficiency of the normal splice site and promoting the skipping of exon 14. nih.gov The frequency of co-expression varies among studied populations, with some reports showing it in 5-11% of patients, while others report higher rates. tandfonline.comnih.govwcrj.net Studies have not found a significant difference in the rates of co-expression between the chronic phase and blast crisis of CML. nih.gov
Structural Biology and Functional Domains of Bcr Abl B3a2 Fusion Protein
Comparative Structural Analysis of the BCR-ABL (b3a2) Isoform
The primary distinction between the p210 BCR-ABL protein isoforms, b3a2 and b2a2, lies in their amino acid sequence, which dictates their unique structural and potentially functional characteristics.
The defining structural element of the BCR-ABL (b3a2) isoform is the presence of an additional 25 amino acids. nih.govnih.gov This segment results from the inclusion of the 75-nucleotide b3 exon from the BCR gene during the fusion event. nih.gov In contrast, the b2a2 isoform lacks this specific exon. nih.govresearchgate.net This insertion is the principal difference between the two p210 oncoproteins. nih.gov Predictive structural analyses using methods like GOR IV and NnPredict have suggested that the amino acid sequence coded by the b3 exon contains a short beta-strand, which corresponds to a hydrophobic portion of the peptide. nih.gov This distinction is fundamental, as the primary sequence of amino acids determines the subsequent levels of protein structure and folding. savemyexams.com
| Feature | BCR-ABL (b3a2) Isoform | BCR-ABL (b2a2) Isoform | Reference |
|---|---|---|---|
| Alternate Name | e14a2 | e13a2 | ashpublications.org |
| Defining Genetic Feature | Fusion of BCR exon 14 to ABL exon 2 | Fusion of BCR exon 13 to ABL exon 2 | haematologica.org |
| Key Structural Difference | Contains an additional 25-amino acid segment from the b3 exon | Lacks the 25-amino acid segment from the b3 exon | nih.govnih.gov |
| Protein Size | ~210-kDa | ~210-kDa | nih.gov |
| Predicted Element in Insertion | Short beta-strand | Not Applicable | nih.gov |
Role of Src Homology (SH) Domains (SH1, SH2, SH3) in BCR-ABL (b3a2) Function
The BCR-ABL protein retains several key functional domains from the native ABL protein, including the Src Homology (SH) domains: SH1, SH2, and SH3. youtube.com These domains are crucial for regulating kinase activity and mediating protein-protein interactions.
SH1 Domain: This is the ABL tyrosine kinase domain itself. ashpublications.org In the native c-Abl protein, its activity is tightly controlled. However, in the BCR-ABL fusion, the replacement of the N-terminal "cap" region of ABL with the BCR oligomerization domain leads to constitutive, uncontrolled activation. youtube.comyoutube.com This domain is responsible for the aberrant phosphorylation of numerous downstream signaling proteins that drive oncogenesis. nih.gov
SH2 Domain: The SH2 domain functions as a positive regulator of BCR-ABL's transforming activity. nih.gov Its primary role is to bind to specific phosphotyrosine residues. nih.gov This allows BCR-ABL to assemble into a multi-protein signaling complex by recruiting other phosphorylated proteins or by binding to phosphorylated sites on BCR-ABL itself, such as Tyr177. nih.govresearchgate.net This interaction is crucial for activating key pathways like the Ras/Raf/MEK/ERK pathway via the Grb2 adapter protein. researchgate.net
SH3 Domain: The SH3 domain has a more complex, largely inhibitory role in regulating ABL kinase activity. In c-Abl, the SH3 domain binds to a proline-rich sequence in the linker between the SH2 and kinase (SH1) domains, which helps to lock the protein in an inactive conformation. nih.govnih.gov While this autoinhibitory mechanism is present in BCR-ABL, it is thought to be overcome by the powerful oligomerization mediated by the BCR domain, which forces the kinase into an active state. nih.gov Beyond this regulatory function, the SH3 domain also acts as a critical adapter, mediating protein-protein interactions necessary for leukemogenesis, including processes like cell adhesion, invasion, and homing. ashpublications.orgresearchgate.net
| Domain | Primary Function in BCR-ABL | Mechanism / Key Interaction | Reference |
|---|---|---|---|
| SH1 (Kinase Domain) | Catalytic activity (tyrosine phosphorylation) | Constitutively activated due to BCR fusion, phosphorylates downstream targets. | ashpublications.orgyoutube.com |
| SH2 Domain | Positive regulation, signal complex assembly | Binds to phosphotyrosine residues on target proteins (e.g., CBL) and on BCR-ABL (e.g., Tyr177). | nih.govnih.govresearchgate.net |
| SH3 Domain | Negative regulation (autoinhibition), protein scaffolding | Binds intramolecularly to SH2-CD linker (autoinhibition) and intermolecularly to proline-rich domains of other proteins (e.g., CRKL). Autoinhibition is overcome by BCR-mediated oligomerization. | ashpublications.orgresearchgate.netnih.gov |
Specific Functional Regions and Their Molecular Interactions
The function of the BCR-ABL (b3a2) protein is dictated by the interplay of its distinct domains and specific amino acid sequences that mediate critical molecular interactions.
A primary functional region is the N-terminal coiled-coil oligomerization domain derived from BCR. nih.govnih.gov This domain is essential for the oncogenic activity of BCR-ABL. It induces the protein to form dimers and tetramers, a process that forces the ABL kinase domains into close proximity. nih.govyoutube.com This intermolecular association facilitates autophosphorylation of tyrosine residues within the kinase domain's activation loop, disrupting the autoinhibitory conformation and locking the enzyme in a constitutively active state. youtube.comnih.gov
Another critical region is the linker between the SH2 and catalytic domains . In c-Abl, this linker contains a highly conserved proline residue (Pro1124) that serves as the intramolecular binding site for the SH3 domain, enforcing the inactive state. nih.gov The disruption of this SH3-linker interaction is a key step in kinase activation. nih.gov
Specific tyrosine residues also represent crucial functional sites. Tyrosine 177 (Tyr177) in the BCR portion of the fusion protein is a well-documented example. nih.gov When phosphorylated, it becomes a docking site for the SH2 domain of the adapter protein Grb2, which in turn recruits other proteins to activate major signaling pathways like Ras-MAPK. nih.govresearchgate.net
The peptide sequence BCR-ABL (b3a2) (926-934) is located within the ABL SH1 (kinase) domain. While specific research findings on this exact 9-amino acid segment are not detailed in the available literature, its position within the catalytic core makes it inherently significant. The kinase domain is responsible for binding ATP and transferring its terminal phosphate (B84403) to tyrosine residues on substrate proteins. nih.gov The precise three-dimensional structure of this domain, maintained by the specific sequence and folding of its constituent peptides like the 926-934 region, is essential for substrate recognition, ATP binding, and catalytic function. Mutations within this domain are a known mechanism of resistance to kinase inhibitors, as they can disrupt the inhibitor's ability to bind to the ATP-binding site. nih.gov Therefore, the 926-934 sequence contributes to the fundamental structural integrity and enzymatic function of the constitutively active kinase domain that defines BCR-ABL's oncogenic potential.
Cellular Pathobiology Driven by Bcr Abl B3a2 Oncoprotein in Preclinical Models
The BCR-ABL fusion protein, specifically the b3a2 variant (also known as p210), is a constitutively active tyrosine kinase that is the pathogenic driver of Chronic Myeloid Leukemia (CML). nih.govmdpi.com Its expression in hematopoietic cells triggers a cascade of abnormal signaling events, leading to the malignant transformation and proliferation of the leukemic clone. Preclinical models have been instrumental in dissecting the complex cellular and molecular mechanisms orchestrated by this oncoprotein.
Advanced Research Methodologies for Bcr Abl B3a2 Characterization and Detection
Proteomic and Biochemical Approaches for Protein Characterization (e.g., Western blot for p210, kinase assays)
While molecular techniques detect the gene and its transcript, proteomic and biochemical methods directly analyze the p210 BCR-ABL protein itself, confirming its expression and measuring its functional activity.
Western Blot: This immunoassay is used to detect the presence and size of the p210 BCR-ABL protein in cell lysates. researchgate.netresearchgate.net Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the ABL or BCR protein. nih.gov A band appearing at the 210 kDa position confirms the expression of the p210 fusion protein. researchgate.netresearchgate.net However, quantifying p210 levels by conventional Western blot can be unreliable due to the protein's susceptibility to rapid degradation by proteases released during cell lysis, particularly in samples containing mature mononuclear cells. ashpublications.orgnih.gov
Kinase Assays: These assays directly measure the primary function of the BCR-ABL protein: its constitutive tyrosine kinase activity. nih.gov In a research setting, a kinase assay can be performed by immunoprecipitating the p210 protein from cell extracts and then incubating it with a substrate and ATP. The amount of substrate phosphorylation is then measured, often using radioactive ATP or phosphospecific antibodies. nih.gov A novel approach involves using substrates fused to glutathione-S-transferase (GST) and immobilized on beads. nih.gov Cell extract containing active p210 is added, and the phosphorylation of the immobilized substrate is detected by Western blotting with an anti-phosphotyrosine antibody. nih.gov This method allows for the specific measurement of BCR-ABL kinase activity from cell extracts without needing to purify the kinase itself. nih.gov
Table 4: Comparison of Proteomic Methods for p210 BCR-ABL (b3a2) Characterization
| Method | Principle | Information Gained | Key Considerations |
|---|---|---|---|
| Western Blot | Immunodetection of protein separated by size. researchgate.netresearchgate.net | Confirms presence and size (210 kDa) of the expressed fusion protein. | Prone to protein degradation, making quantification difficult. ashpublications.orgnih.gov |
| Kinase Assay | Measurement of substrate phosphorylation by the enzyme. nih.govnih.gov | Quantifies the functional tyrosine kinase activity of the p210 protein. | Provides a direct measure of oncogenic activity. Can be adapted for high-throughput formats. nih.gov |
Computational and In Silico Modeling for Structural and Functional Prediction of BCR-ABL (b3a2)
Computational and in silico modeling are invaluable research tools for predicting the three-dimensional structure and functional implications of the p210 BCR-ABL protein. nih.gov Since the b3a2 isoform differs from the b2a2 isoform by an extra 25 amino acids, these models help hypothesize how this difference might affect protein structure, stability, and interaction with other molecules. trupcr.comnih.gov
Table 5: In Silico Tools for BCR-ABL (b3a2) Analysis
| Tool/Method | Application | Purpose in b3a2 Research |
|---|---|---|
| Psipred/ExPASy | Secondary and Tertiary Structure Prediction | To model the 3D structure of the p210 protein and predict how the 25 extra amino acids in the b3a2 variant affect its folding and domain organization. nih.gov |
| Homology Modeling | Building an atomic-resolution model of a protein based on a known experimental structure of a related protein. | To create a structural model of the b3a2 isoform to study its domains (e.g., SH1, SH2, SH3) and potential drug binding sites. nih.gov |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups in a molecule required for biological activity. | To virtually screen for and design new small molecules that could potentially inhibit the BCR-ABL kinase activity. nih.gov |
Preclinical Research on Targeting Bcr Abl B3a2 and Overcoming Resistance Mechanisms
Molecular Mechanisms of Tyrosine Kinase Inhibitor (TKI) Action on BCR-ABL (b3a2)
Tyrosine kinase inhibitors (TKIs) have revolutionized the management of CML. nih.gov Their primary mechanism involves competitive inhibition at the ATP-binding site of the ABL kinase domain. nih.govresearchgate.net This action blocks the constitutive tyrosine kinase activity of the BCR-ABL oncoprotein. nih.gov By preventing ATP from binding, TKIs effectively inactivate the protein, halting the downstream phosphorylation cascade that drives uncontrolled cell proliferation and inhibits apoptosis. nih.govresearchgate.net
First-generation TKIs, such as imatinib (B729), bind to the kinase domain when it is in an inactive conformation. nih.gov This stabilizes the inactive state and prevents the conformational changes necessary for kinase activity. Second-generation TKIs, including dasatinib (B193332) and nilotinib, are more potent and can bind to both the active and inactive conformations of the ABL kinase domain, providing a more comprehensive inhibition. nih.govnih.gov A newer class of allosteric inhibitors, like asciminib, operates via a different mechanism, binding to the myristoyl pocket of the ABL kinase domain, which also locks the protein in an inactive state. researchgate.net This diverse array of inhibitors, all aimed at abrogating the kinase function of BCR-ABL, underscores the central role of this oncoprotein in CML pathogenesis.
BCR-ABL (b3a2)-Dependent Mechanisms of Resistance to Kinase Inhibition
Resistance to TKIs can emerge through mechanisms that directly involve the BCR-ABL protein itself. These are broadly categorized as BCR-ABL-dependent resistance mechanisms and represent a significant clinical challenge. mdpi.comresearchgate.net
Kinase Domain Point Mutations and Their Impact on Kinase Inhibition
The most prevalent mechanism of acquired TKI resistance is the development of point mutations within the ABL kinase domain. mdpi.comnih.govnih.gov These mutations can interfere with TKI binding by altering the conformation of the binding site or by directly blocking the drug's access. nih.govjscimedcentral.com Over 100 different mutations have been identified. mdpi.com
One of the most clinically significant mutations is the T315I substitution, often referred to as the "gatekeeper" mutation. nih.gov This mutation replaces a threonine residue with a bulkier isoleucine in the kinase domain, creating steric hindrance that prevents the binding of first and second-generation TKIs. nih.govyoutube.comyoutube.com While most other mutations can be overcome by switching to a second- or third-generation TKI, the T315I mutation confers resistance to most available TKIs except for ponatinib. jscimedcentral.comnih.gov The presence of kinase domain mutations is associated with a higher risk of disease progression. mdpi.comnih.gov
| Mutation | Location/Type | Impact on TKI Binding | Associated Resistance |
|---|---|---|---|
| T315I | Gatekeeper Residue | Steric hindrance prevents binding of most TKIs. nih.govyoutube.com | Imatinib, Nilotinib, Dasatinib, Bosutinib. youtube.comnih.gov |
| P-loop Mutations (e.g., Y253H, E255K/V) | ATP-binding loop | Induce conformational changes that impair TKI binding. mdpi.com | Imatinib, Nilotinib. mdpi.com |
| F311I/L | Kinase Domain | Alters drug-protein interaction. bohrium.com | Imatinib. bohrium.com |
| F317L | Kinase Domain | Reduces binding affinity. bohrium.com | Imatinib. bohrium.com |
Gene Amplification and Overexpression of BCR-ABL (b3a2)
Another BCR-ABL-dependent resistance mechanism is the amplification of the BCR-ABL gene, leading to overexpression of the oncoprotein. mdpi.comresearchgate.net This increase in the amount of the target protein can overwhelm the inhibitory capacity of the TKI at standard concentrations, allowing a sufficient level of kinase activity to persist and drive cell survival and proliferation. nih.govresearchgate.net While the role of overexpression is not as well-defined as that of kinase domain mutations, it is frequently observed in patients with advanced-stage CML and is thought to create a selective advantage for the leukemic cells. nih.gov This elevated expression may also increase the likelihood of acquiring kinase domain mutations. nih.govbohrium.com
BCR-ABL (b3a2)-Independent Mechanisms of Resistance in Preclinical Models
In a significant number of resistant cases, no mutations in the BCR-ABL kinase domain are found, and there is no evidence of overexpression. nih.govyoutube.com This points to the activation of alternative, BCR-ABL-independent survival pathways. mdpi.comunipi.it
Persistence of Leukemia Stem Cells (LSCs)
Leukemia stem cells (LSCs) are a subpopulation of CML cells that are believed to be a primary source of disease relapse. nih.govbsu.edu.az These cells can persist in patients despite effective TKI therapy. nih.govnih.gov Preclinical studies have shown that while TKIs can suppress the proliferation of LSCs, they are less effective at inducing apoptosis in this population. nih.gov Quiescent, or non-dividing, LSCs are particularly resistant to TKI-induced cell death. nih.govunipi.it Evidence suggests that LSC resistance is often independent of BCR-ABL kinase activity, as TKIs have been shown to effectively inhibit the kinase within these cells without eliminating them. nih.gov This indicates that LSCs rely on other survival mechanisms to evade therapy. bsu.edu.aznih.gov
Alternative Signaling Pathway Activation (e.g., RAS pathway)
CML cells can develop resistance by activating signaling pathways that bypass their dependency on BCR-ABL. nih.govnih.gov This allows the cells to maintain their pro-survival and proliferative signals even when the BCR-ABL kinase is effectively inhibited by a TKI. nih.govnih.gov Key alternative pathways identified in preclinical models include:
RAS/MAPK Pathway : Increased activation of the RAS pathway, sometimes driven by overexpression of protein kinase C (PKC), has been shown to confer BCR-ABL-independent imatinib resistance in cell lines and patient-derived LSCs. nih.govunipi.it
JAK/STAT Pathway : The JAK/STAT signaling pathway, particularly involving STAT3 and STAT5, is another critical escape route. nih.govnih.govashpublications.org Cytokines in the bone marrow microenvironment, such as IL-6, can activate JAK/STAT signaling, promoting the survival of LSCs. nih.gov Inhibition of JAK2 has been shown to increase apoptosis in CML progenitors and reduce the pool of quiescent LSCs. nih.gov
PI3K/AKT/mTOR Pathway : Activation of this pathway is a frequently observed mechanism of resistance. gla.ac.uknih.gov Preclinical models of ponatinib-resistant cells, which lack kinase domain mutations, have demonstrated acquired activation of mTOR. gla.ac.uknih.govh1.co
SRC Family Kinases (SFKs) : Activation of SFKs, such as LYN and HCK, can also contribute to TKI resistance by providing alternative survival signals. nih.govashpublications.org
| Alternative Pathway | Key Components | Role in TKI Resistance |
|---|---|---|
| RAS/MAPK | RAS, RAF, MEK, ERK, PKC nih.govunipi.it | Sustains proliferation and inhibits apoptosis despite BCR-ABL inhibition. unipi.it |
| JAK/STAT | JAK2, STAT3, STAT5, IL-6 nih.govnih.govnih.gov | Promotes survival of leukemia stem cells and confers TKI resistance. nih.govashpublications.org |
| PI3K/AKT/mTOR | PI3K, AKT, mTOR gla.ac.uknih.gov | Acquired activation allows cells to bypass BCR-ABL dependency. gla.ac.uknih.gov |
| SRC Family Kinases | LYN, HCK nih.govashpublications.org | Provides alternative pro-survival signaling. nih.gov |
Altered Expression of Drug Transporters and Efflux Mechanisms
A significant mechanism of resistance to tyrosine kinase inhibitors (TKIs) that is independent of BCR-ABL1 kinase domain mutations involves the altered expression and function of drug transporter proteins. These proteins, primarily members of the ATP-binding cassette (ABC) transporter superfamily, regulate the intracellular concentration of various drugs, including TKIs. nih.govnih.govnih.gov In preclinical models, overexpression of efflux pumps, which actively remove drugs from the cell, has been shown to reduce the intracellular accumulation of TKIs, thereby diminishing their efficacy and leading to resistance.
The most extensively studied efflux transporters in this context are P-glycoprotein (P-gp, also known as ABCB1 or MDR1) and breast cancer resistance protein (BCRP, or ABCG2). who.int Preclinical studies have established that many TKIs are substrates for these pumps. For instance, ABCB1 has been implicated in resistance to imatinib and nilotinib, while ABCG2-mediated efflux has been identified as a resistance mechanism for asciminib. nih.govtargetedonc.com The overexpression of these transporters, observed in various TKI-resistant CML cell lines, effectively lowers the intracellular drug concentration below the threshold required for effective BCR-ABL1 inhibition. who.int In some preclinical models, the development of TKI resistance is a stepwise process where overexpression of transporters like ABCB1 precedes the acquisition of kinase domain mutations. nih.gov
Conversely, the efficiency of TKI therapy also depends on influx transporters that facilitate the entry of drugs into the cell. The organic cation transporter 1 (OCT1, encoded by the SLC22A1 gene) is recognized as the primary influx transporter for imatinib. nih.govnih.gov Preclinical and clinical observations suggest that low OCT1 expression or activity is associated with inferior responses to imatinib, as it limits the uptake of the drug into leukemic cells. nih.govyoutube.com
Preclinical strategies to counteract this resistance mechanism have been explored. One approach involves the co-administration of TKI with inhibitors of these efflux pumps. For example, the dual P-gp and BCRP inhibitor, elacridar, has demonstrated promising in vitro efficacy in overcoming imatinib resistance by restoring its intracellular concentration. nih.gov These findings from preclinical models underscore the critical role of drug transporters in TKI resistance and highlight pump inhibition as a potential therapeutic strategy to overcome it.
Table 1: Drug Transporters Implicated in TKI Resistance in Preclinical Models This table is based on data from the text. Please use the filter and sort functions for interactive exploration.
Future Research Directions and Unanswered Questions Regarding Bcr Abl B3a2 Pathobiology and Intervention
Elucidating the Full Spectrum of BCR-ABL (b3a2) Molecular Interactions and Cellular Cross-Talk
A pivotal direction for future research lies in mapping the complete interactome of the BCR-ABL b3a2 protein. While the core signaling pathways activated by BCR-ABL, such as the JAK-STAT, RAS-MAPK, and PI3K/AKT pathways, are well-documented, a comprehensive understanding of how the b3a2 isoform specifically modulates these networks is still emerging. researchgate.netnih.gov The fusion of BCR sequences to ABL not only confers constitutive kinase activity but also introduces new domains that can mediate a unique set of protein-protein interactions. nih.gov
Future studies will need to employ advanced proteomic and systems biology approaches to identify the full complement of proteins that associate with the b3a2 oncoprotein. This includes not only direct binding partners but also the downstream effectors that are differentially regulated by this specific isoform. A key unanswered question is how the b3a2-driven signaling network cross-talks with other cellular pathways to promote leukemogenesis. Understanding this intricate web of interactions could reveal novel nodes for therapeutic intervention that are specific to b3a2-positive CML.
The interaction with the tumor microenvironment is another critical area of investigation. The communication between b3a2-expressing leukemic cells and the bone marrow niche is thought to play a crucial role in the survival of leukemic stem cells and the development of TKI resistance. ucl.ac.be Elucidating the specific molecular dialogues orchestrated by the b3a2 protein will be essential for developing therapies that can disrupt these protective interactions and eradicate the disease at its source.
Understanding the Differential Roles of BCR-ABL Isoform Variants (b3a2 vs. b2a2) in Pathogenesis and Resistance
The clinical and biological impact of the two major p210 BCR-ABL transcript variants, b3a2 (e14a2) and b2a2 (e13a2), remains a subject of intense investigation and some controversy. These transcripts differ by the presence of an additional 25 amino acids in the b3a2 protein, which may influence its structure and function. nih.govmdpi.com
Several studies have reported associations between the transcript type and clinical features at diagnosis. For instance, the b3a2 transcript has been linked to higher platelet counts in some patient cohorts. nih.govmdpi.comhaematologica.org However, the prognostic significance of these variants in the context of TKI therapy is still debated, with some studies suggesting a better response to imatinib (B729) in patients with the b3a2 transcript, while others report conflicting or no significant differences. haematologica.orghaematologica.orgvulcanchem.comaai.org
Future research must aim to resolve these discrepancies through large, well-controlled studies that correlate transcript type with long-term clinical outcomes, including rates of deep molecular response and treatment-free remission. A key question is whether the structural differences between the b3a2 and b2a2 proteins lead to differential activation of downstream signaling pathways or varying sensitivity to TKIs. haematologica.org Some evidence suggests that the secondary structure of the b3a2 protein, influenced by the extra 25 amino acids, may play a role in mediating distinct signal transduction pathways. haematologica.org Furthermore, the potential for differential immunogenicity between the two isoforms is an area that warrants further exploration, as it could have implications for immunotherapy. vulcanchem.com
| Feature | BCR-ABL (b3a2) | BCR-ABL (b2a2) | Key Research Questions |
| Transcript | e14a2 | e13a2 | How does the underlying genomic breakpoint influence clinical phenotype? |
| Protein Structure | Contains an additional 25 amino acids compared to b2a2. nih.govmdpi.com | Lacks the 25 amino acids encoded by BCR exon 14. | Does the structural difference affect protein conformation, stability, and interaction partners? |
| Clinical Association | Often associated with higher platelet counts at diagnosis. nih.govmdpi.comhaematologica.org | May be associated with higher white blood cell counts in some studies. | What is the definitive impact of each isoform on hematological parameters and disease presentation? |
| Prognostic Significance | Controversial; some studies suggest better response to imatinib and longer survival, while others find no difference. haematologica.orghaematologica.orgvulcanchem.comaai.org | Conflicting reports on prognostic impact compared to b3a2. haematologica.orgvulcanchem.com | What is the true prognostic value of each isoform in the era of second and third-generation TKIs? |
| Future Research Focus | Elucidating unique signaling pathways and vulnerabilities. | Comparative studies to understand differential TKI sensitivity. | Do the isoforms have different roles in leukemic stem cell maintenance and disease progression? |
Investigating the Molecular Mechanisms Underpinning Disease Progression to Advanced Phases
The transition of CML from a chronic phase to the more aggressive accelerated and blast phases is a multifactorial process characterized by increasing genomic instability. While BCR-ABL itself is known to contribute to this instability, the specific role of the b3a2 isoform in driving disease progression is an area that requires further investigation.
A key unanswered question is whether b3a2-positive CML has a distinct propensity for acquiring additional chromosomal abnormalities and gene mutations that lead to blast crisis. Future research should focus on longitudinal genomic and transcriptomic studies of patients with the b3a2 variant to identify the molecular events that cooperate with this oncoprotein to promote disease evolution. It is hypothesized that higher levels of BCR-ABL expression, which can be a feature of advanced disease, may amplify the oncogenic signaling and genomic instability, but the specific contribution of the b3a2 isoform to this process is not fully understood.
Furthermore, the mechanisms by which b3a2-driven signaling pathways are rewired during disease progression need to be unraveled. This includes understanding how the oncoprotein's interaction with other cellular components, such as RNA-binding proteins and components of the DNA damage response machinery, changes as the disease advances. Insights into these b3a2-specific mechanisms of progression could lead to the development of therapies aimed at preventing or treating advanced-stage CML.
Development of Advanced Preclinical Models for Therapeutic Discovery and Resistance Studies
The development of more sophisticated preclinical models that accurately recapitulate b3a2-positive CML is crucial for advancing therapeutic discovery. While traditional cell lines and murine models have been invaluable, there is a need for models that better reflect the genetic and biological heterogeneity of the human disease.
Future efforts should focus on creating and utilizing patient-derived xenograft (PDX) models from patients with b3a2-positive CML. These models, where patient tumor cells are implanted into immunodeficient mice, can preserve the original tumor architecture and genetic features, providing a more relevant platform for testing novel therapies and studying resistance mechanisms.
Moreover, the development of humanized mouse models, which are engineered to have a human immune system, will be instrumental for investigating immunotherapeutic approaches targeting the b3a2 protein. ucl.ac.be These models will allow researchers to study the interaction between the human immune system and b3a2-expressing leukemic cells in an in vivo setting. The use of advanced genetic engineering techniques, such as CRISPR-Cas9, to create isogenic cell lines and animal models that differ only in the expression of the b3a2 versus the b2a2 isoform will also be critical for dissecting their specific functions.
Exploring New Vulnerabilities and Resistance Pathways Beyond Known Mechanisms
A significant frontier in CML research is the identification of novel therapeutic vulnerabilities and resistance pathways, particularly those that are independent of the BCR-ABL kinase domain. ucl.ac.be This is especially important for overcoming resistance to TKIs that is not caused by mutations in the drug-binding site.
A promising area of future research is the exploration of the BCR-ABL b3a2 protein as a source of leukemia-specific antigens for immunotherapy. The junctional region of the b3a2 protein, which is unique to cancer cells, can be processed and presented by HLA molecules on the cell surface, making them a target for the immune system. Specifically, the peptide sequence spanning amino acids 926-934 (SSKALQRPV) of the b3a2 fusion protein has been identified as a T-cell epitope. researchgate.netucl.ac.be This peptide is recognized by cytotoxic T lymphocytes (CTLs) and represents a unique molecular signature of Philadelphia chromosome-positive cells.
Future research will focus on harnessing this specificity to develop novel immunotherapies, such as peptide vaccines and adoptive T-cell therapies, designed to specifically target and eliminate b3a2-expressing leukemic cells. haematologica.orghaematologica.org Unanswered questions in this domain include how to optimize the immunogenicity of these peptides and how to overcome the immunosuppressive tumor microenvironment to enhance the efficacy of these treatments. Investigating the potential of combining such immunotherapies with TKIs to achieve deeper and more durable remissions is a key clinical goal.
Beyond immunotherapy, research is also needed to uncover other b3a2-specific vulnerabilities. This includes identifying synthetic lethal interactions, where the inhibition of another protein or pathway is specifically toxic to cells expressing the b3a2 oncoprotein. High-throughput screening of small molecule libraries and CRISPR-based genetic screens in b3a2-positive preclinical models will be essential for these discovery efforts.
| Research Direction | Key Unanswered Questions | Potential Impact |
| 8.1. Elucidating Molecular Interactions | What is the complete b3a2 interactome and how does it differ from b2a2? How does b3a2 modulate the tumor microenvironment? | Identification of new b3a2-specific therapeutic targets. |
| 8.2. Differential Roles of Isoforms | What is the definitive prognostic and predictive value of the b3a2 vs. b2a2 transcript? Do they have differential sensitivity to TKIs? | Improved patient stratification and personalized treatment strategies. |
| 8.3. Mechanisms of Disease Progression | Does the b3a2 isoform have a unique role in promoting genomic instability and progression to blast crisis? | Development of therapies to prevent or treat advanced-stage CML. |
| 8.4. Advanced Preclinical Models | How can we better model the heterogeneity of b3a2-positive CML and the human immune response in vivo? | Accelerated discovery and validation of novel therapies. |
| 8.5. New Vulnerabilities & Resistance | Can the b3a2 (926-934) peptide be effectively targeted by immunotherapies? What are other b3a2-specific synthetic lethalities? | Development of novel treatment modalities to overcome TKI resistance and eradicate residual disease. |
Q & A
Basic Research Questions
Q. What are the standard molecular techniques for detecting BCR-ABL b3a2 fusion transcripts in CML research, and how are they optimized for accuracy?
- Answer : The primary methods include reverse transcription quantitative PCR (RQ-PCR) for quantifying transcript levels , fluorescence in situ hybridization (FISH) for chromosomal translocation visualization , and flow cytometric immunobead assays for protein detection . Optimization involves using standardized reference genes (e.g., ABL1 or GUSB), validated primer/probe sets targeting the b3a2 junction, and adherence to international guidelines (e.g., IS—International Scale) to minimize inter-laboratory variability .
Q. How does the BCR-ABL b3a2 fusion protein contribute to leukemogenesis at the molecular level?
- Answer : The b3a2 fusion protein exhibits constitutive tyrosine kinase activity due to the loss of ABL1's autoinhibitory domain. This dysregulation activates downstream pathways (e.g., RAS/MAPK, PI3K/AKT), promoting uncontrolled cell proliferation and inhibition of apoptosis. Critical residues, such as Tyr177 in BCR, serve as docking sites for adaptor proteins like GRB2 and Gab2, amplifying oncogenic signaling .
Q. What are the critical considerations when designing a study to quantify BCR-ABL transcript levels during treatment monitoring?
- Answer : Key factors include (1) RNA quality control (RIN >7), (2) selection of a stable reference gene (e.g., ABL1), (3) calibration to the IS scale for cross-study comparability, and (4) defining thresholds for major molecular response (MMR; BCR-ABL ≤0.1% IS) and deep molecular response (MR4.5; BCR-ABL ≤0.0032% IS) .
Advanced Research Questions
Q. What experimental strategies are recommended for resolving discrepancies in BCR-ABL transcript variant frequencies observed across different populations?
- Answer : Discrepancies may arise from breakpoint heterogeneity (e.g., b3a2 vs. b2a2) or population-specific genetic modifiers. Strategies include:
- Breakpoint mapping : Use long-range PCR or next-generation sequencing to characterize junctional diversity .
- Functional assays : Compare kinase activity and signaling outcomes of variants using Ba/F3 cell transformation models .
- Meta-analysis : Pool data from diverse cohorts, adjusting for confounding variables like ethnicity and sample size .
Q. How can computational tools like AlphaFold2 be applied to predict the tertiary structure of BCR-ABL fusion proteins, and what are their limitations?
- Answer : AlphaFold2 predicts structures by inputting the fusion protein sequence (e.g., BCR exons 1-13 fused to ABL exons 2-11). Key outputs include per-residue pLDDT scores (confidence metric) and predicted active sites. Limitations include:
- Inaccuracy in disordered regions (pLDDT <50) near fusion junctions .
- Lack of dynamics data (e.g., conformational changes upon inhibitor binding). Validation requires cross-referencing with cryo-EM or X-ray crystallography .
Q. What methodologies are employed to assess the binding affinities of tyrosine kinase inhibitors (TKIs) to different BCR-ABL fusion protein conformations?
- Answer :
- Molecular docking : Tools like AutoDock Vina simulate inhibitor interactions with active sites (e.g., ATP-binding pocket). Binding energy (ΔG) and hydrogen-bonding patterns are analyzed .
- Surface plasmon resonance (SPR) : Measures real-time kinetics (e.g., Kd) of TKI-protein binding .
- Resistance mutation profiling : Use site-directed mutagenesis to test TKI efficacy against variants (e.g., T315I) .
Q. How do different BCR-ABL fusion transcript isoforms (e.g., b3a2 vs. b2a2) influence experimental outcomes in kinase activity assays?
- Answer : The b3a2 isoform includes an additional 25 amino acids from BCR exon 13, which may alter protein-protein interaction interfaces. Comparative studies show:
- Kinase activity : b3a2 exhibits marginally higher activity in vitro .
- Drug sensitivity : b2a2 transcripts correlate with faster responses to imatinib in some cohorts, though mechanisms remain unclear .
- Signaling output : Transcript-specific phosphoproteomic profiling can identify isoform-dependent pathway activation .
Q. What approaches are used to validate the functional significance of novel BCR-ABL fusion protein interactions identified through proteomic studies?
- Answer :
- Co-immunoprecipitation (Co-IP) : Confirm physical interactions using antibodies against BCR-ABL and candidate partners (e.g., CRKL) .
- CRISPR/Cas9 knockout : Ablate interacting proteins in CML cell lines to assess phenotypic changes (e.g., apoptosis, proliferation) .
- In vivo models : Test interactions in patient-derived xenografts (PDX) or transgenic mice expressing b3a2 .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the prognostic impact of BCR-ABL transcript variants (e.g., b3a2 vs. b2a2) in CML?
- Answer : Contradictions may stem from cohort heterogeneity or technical variability. Recommendations include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
